2-(Thiomorpholin-4-YL)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

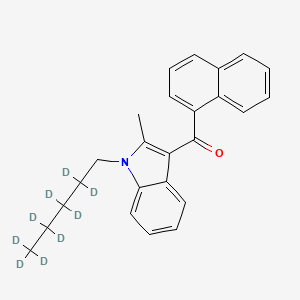

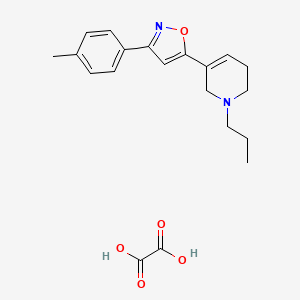

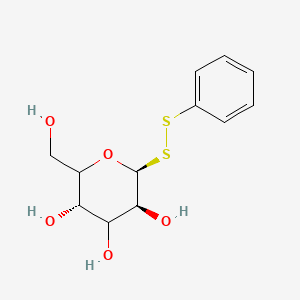

“2-(Thiomorpholin-4-YL)aniline” is a chemical compound with the molecular formula C10H14N2S . It is used in various chemical reactions and has been the subject of several studies .

Molecular Structure Analysis

The molecular structure of “2-(Thiomorpholin-4-YL)aniline” is represented by the InChI code1S/C10H14N2S/c11-9-1-3-10(4-2-9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 . This code provides a unique representation of its molecular structure.

科学的研究の応用

Antimicrobial Activity

The synthesis and antimicrobial activity of derivatives containing the thiomorpholine moiety have been explored, highlighting the potential of these compounds in combating microbial resistance. For instance, 4-thiomorpholin-4ylbenzohydrazide derivatives were developed through a series of chemical reactions involving thiomorpholine and tested for their antimicrobial activity, suggesting their utility in developing new antimicrobial agents with increased cellular concentration and reduced resistance (D. Kardile & N. Kalyane, 2010). Similarly, a series of (E)-N-{[2-(morpholin-4-yl)quinolin-3-yl]methylidene}aniline derivatives showed significant activity against bacterial and fungal strains, further underscoring the antimicrobial potential of such compounds (D. Subhash & K. Bhaskar, 2020).

Corrosion Inhibition

Research also indicates the application of thiomorpholine derivatives in corrosion inhibition. A study demonstrated the efficiency of a novel thiophene Schiff base, incorporating an aniline derivative, in inhibiting the corrosion of mild steel in acidic environments. This compound not only acted as an efficient corrosion inhibitor but also adhered to the Langmuir's isotherm, indicating its potential in protecting metal surfaces against corrosion (D. Daoud et al., 2014).

Inhibition of Src Kinase Activity

In the realm of medicinal chemistry, derivatives of 2-(Thiomorpholin-4-yl)aniline have been investigated for their inhibitory effects on Src kinase activity, a crucial target in cancer therapy. Optimization of these derivatives led to compounds with potent inhibition of Src kinase activity and Src-mediated cell proliferation, highlighting their potential in cancer treatment (D. Boschelli et al., 2001).

Electroluminescence and Organic Electronics

Further research into the thiomorpholine and related aniline derivatives has uncovered their utility in the development of organic electronic materials. A novel class of emitting amorphous molecular materials with a bipolar character was designed for use in organic electroluminescent (EL) devices. These materials demonstrated excellent emitting properties, including the ability to emit multicolor light and serve as good host materials for emissive dopants in EL devices, showcasing the versatility of thiomorpholine-aniline derivatives in electronic applications (Hidekaru Doi et al., 2003).

Safety and Hazards

特性

IUPAC Name |

2-thiomorpholin-4-ylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2S/c11-9-3-1-2-4-10(9)12-5-7-13-8-6-12/h1-4H,5-8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBEXUEUPXWSVIC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00651632 |

Source

|

| Record name | 2-(Thiomorpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Thiomorpholin-4-YL)aniline | |

CAS RN |

144187-52-0 |

Source

|

| Record name | 2-(Thiomorpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00651632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetyl-4-[4-(methoxymethoxy)phenyl]piperazine](/img/structure/B587121.png)

![3-[(3-Chlorophenoxy)methyl]-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine Hydrochloride](/img/structure/B587125.png)

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol-d3](/img/structure/B587133.png)